BenchChemオンラインストアへようこそ!

N-(2-methoxyethyl)-2-((6-oxo-4-propyl-1,6-dihydropyrimidin-2-yl)thio)acetamide

Lipophilicity Drug-likeness ADME prediction

N-(2-methoxyethyl)-2-((6-oxo-4-propyl-1,6-dihydropyrimidin-2-yl)thio)acetamide (CAS 899755-04-5) is an underexplored, fluorine-free analog of the MMP-9 PEX-domain inhibitor MMP-9-IN-1. Its distinct N-(2-methoxyethyl) side chain and low XLogP3-AA (0.6) offer unique advantages for scaffold-hopping studies, deconvoluting fluorine contributions, and probing subcellular distribution. Ideal for medicinal chemistry groups building focused 2-thio-6-oxo-1,6-dihydropyrimidine libraries, this fragment-like compound (MW 285.36) provides a superior starting point for structure-guided optimization of LDHA inhibitors. Secure this high-purity research chemical for your next SAR or target engagement study.

Molecular Formula C12H19N3O3S
Molecular Weight 285.36
CAS No. 899755-04-5
Cat. No. B2609259
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2-methoxyethyl)-2-((6-oxo-4-propyl-1,6-dihydropyrimidin-2-yl)thio)acetamide
CAS899755-04-5
Molecular FormulaC12H19N3O3S
Molecular Weight285.36
Structural Identifiers
SMILESCCCC1=CC(=O)NC(=N1)SCC(=O)NCCOC
InChIInChI=1S/C12H19N3O3S/c1-3-4-9-7-10(16)15-12(14-9)19-8-11(17)13-5-6-18-2/h7H,3-6,8H2,1-2H3,(H,13,17)(H,14,15,16)
InChIKeyGTCBDXLSQVOXAD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.25 g / 0.5 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(2-Methoxyethyl)-2-((6-oxo-4-propyl-1,6-dihydropyrimidin-2-yl)thio)acetamide (CAS 899755-04-5): Procurement-Grade Chemical Profile


N-(2-methoxyethyl)-2-((6-oxo-4-propyl-1,6-dihydropyrimidin-2-yl)thio)acetamide (CAS 899755-04-5) is a synthetic small-molecule belonging to the 2-thio-6-oxo-1,6-dihydropyrimidine class [1]. With a molecular formula of C12H19N3O3S and a molecular weight of 285.36 g/mol, it features a pyrimidine core linked via a thioether bridge to an N-(2-methoxyethyl)acetamide side chain [2]. This scaffold is shared with the well-characterized matrix metalloproteinase-9 (MMP-9) inhibitor MMP-9-IN-1 (CAS 502887-71-0), but the replacement of the difluoromethoxyphenyl group with a methoxyethyl moiety results in fundamentally altered physicochemical properties [3]. Currently, public bioactivity data for this specific compound are absent from major databases including ChEMBL and PubChem, positioning it as an underexplored analog with distinct computed property advantages [4].

Why N-(2-Methoxyethyl)-2-((6-oxo-4-propyl-1,6-dihydropyrimidin-2-yl)thio)acetamide Cannot Be Replaced by Generic In-Class Analogs


The 2-thio-6-oxo-1,6-dihydropyrimidine scaffold exhibits pronounced structure-activity relationship (SAR) sensitivity at the N-substituent position. The primary literature reference for this chemotype, MMP-9-IN-1, demonstrates that replacing the difluoromethoxyphenyl moiety with even closely related aromatic groups abolishes selectivity for the PEX domain of MMP-9, as shown with compound 4 in the Dufour et al. study which exhibited no inhibitory activity [1]. Furthermore, within the LDHA inhibitor series, the optimization of the N-substituent on the 2-thio-6-oxo-1,6-dihydropyrimidine core improved biochemical IC50 from 8.1 μM to 0.48 μM—a 17-fold change driven entirely by side-chain modifications [2]. The target compound's N-(2-methoxyethyl) group introduces an aliphatic, hydrogen-bond-capable side chain that is structurally divergent from both the aromatic MMP-9 ligand and the optimized LDHA series, making its pharmacological profile unpredictable from class-level generalizations and precluding simple substitution by any other in-class compound [3].

Quantitative Differentiation Evidence for N-(2-Methoxyethyl)-2-((6-oxo-4-propyl-1,6-dihydropyrimidin-2-yl)thio)acetamide vs. Closest Analogs


Computed Lipophilicity (XLogP3-AA) Compared to the Canonical MMP-9 Inhibitor MMP-9-IN-1

The target compound exhibits a computed XLogP3-AA of 0.6, compared to 3.2 for MMP-9-IN-1 (CAS 502887-71-0), representing a 2.6 log unit reduction in predicted lipophilicity [1][2]. Both compounds share identical hydrogen bond donor (2) and rotatable bond (8) counts, and an identical topological polar surface area (105 Ų), but the target compound achieves lower lipophilicity with a lower heavy atom count (19 vs. 25) [3][4]. This difference arises solely from replacement of the N-(4-difluoromethoxyphenyl) group with an N-(2-methoxyethyl) moiety.

Lipophilicity Drug-likeness ADME prediction

Molecular Weight Difference and Its Impact on Ligand Efficiency Metrics

The target compound possesses a molecular weight of 285.36 g/mol, which is 84.04 g/mol lower than MMP-9-IN-1 (369.4 g/mol) [1][2]. The difference arises from the replacement of the 4-difluoromethoxyphenyl moiety (C₇H₅F₂O, approximately 155 Da) with a 2-methoxyethyl group (C₃H₇O, approximately 75 Da). In the LDHA inhibitor chemotype sharing the identical 2-thio-6-oxo-1,6-dihydropyrimidine scaffold, the lead optimization trajectory achieved a 17-fold improvement in IC50 (8.1 μM to 0.48 μM) through systematic side-chain variation, with molecular weight changes being a key parameter monitored during optimization [3].

Ligand efficiency Fragment-based drug discovery Molecular weight optimization

Absence of Fluorine Content vs. Fluorinated MMP-9-IN-1: Implications for Metabolic Stability Profiling

The target compound contains no fluorine atoms (molecular formula C12H19N3O3S), whereas MMP-9-IN-1 contains two fluorine atoms as part of a difluoromethoxy group (C16H17F2N3O3S) [1][2]. Fluorinated aromatic compounds can undergo cytochrome P450-mediated oxidative defluorination or glutathione conjugation, producing potentially reactive metabolites [3]. The fluorine-free structure of the target compound eliminates this metabolic liability risk inherent to the difluoromethoxyphenyl moiety, while the methoxyethyl group provides hydrogen-bonding capability through the ether oxygen.

Fluorine substitution Metabolic stability Medicinal chemistry

Heavy Atom Count and Complexity: Procurement-Relevant Purity and Synthesis Considerations

The target compound has 19 heavy atoms with a computed complexity score of 394, compared to 25 heavy atoms and a complexity score of 547 for MMP-9-IN-1 [1][2]. The N-(2-methoxyethyl)acetamide side chain, derived from 2-methoxyethylamine, is commercially available and structurally simpler than the 4-difluoromethoxyaniline required for MMP-9-IN-1 synthesis [3]. This reduced structural complexity may translate to more straightforward synthetic accessibility and fewer purification challenges.

Chemical synthesis complexity Heavy atom count Procurement metrics

Recommended Research and Procurement Scenarios for N-(2-Methoxyethyl)-2-((6-oxo-4-propyl-1,6-dihydropyrimidin-2-yl)thio)acetamide (CAS 899755-04-5)


Scaffold-Hopping Hit Discovery for MMP-9 Non-Catalytic Domain Binders

The Dufour et al. study established that small molecules binding the PEX domain of MMP-9 can inhibit tumor cell migration and metastasis without modulating catalytic activity [1]. The target compound retains the identical pyrimidine-thioacetamide pharmacophore core of MMP-9-IN-1 but substitutes the N-substituent with a smaller, more hydrophilic methoxyethyl group. For research groups investigating non-catalytic MMP-9 inhibition, this compound constitutes a scaffold-hopping probe to explore whether the PEX-domain binding interaction tolerates aliphatic, non-aromatic N-substitution while preserving target engagement. The computed XLogP3-AA of 0.6 suggests altered cellular distribution compared to MMP-9-IN-1 (XLogP3-AA = 3.2), potentially providing differential subcellular compartment access [2][3].

LDHA Inhibitor Optimization Starting Point with Favorable Ligand Efficiency

The Dragovich et al. paper established the 2-thio-6-oxo-1,6-dihydropyrimidine scaffold as a validated LDHA inhibitor chemotype, achieving a best IC50 of 0.48 μM after optimization from a screening hit of 8.1 μM [4]. With a molecular weight of 285.36 g/mol—significantly below the 300–500 Da range of the optimized LDHA series—the target compound offers an attractive fragment-like starting point for structure-guided optimization [5]. Its hydrogen bond donor count (2), acceptor count (5), and TPSA (105 Ų) all fall within favorable ranges for oral bioavailability, while its low lipophilicity (XLogP3-AA = 0.6) minimizes the risk of promiscuous binding or poor solubility that often plagues higher-logP analogs [6].

Negative Control Design for Fluorinated Pyrimidine-Thioacetamide Probes

MMP-9-IN-1 contains a difluoromethoxy group whose fluorine atoms may contribute to target binding enthalpy through multipolar interactions or influence metabolic stability through CYP450-mediated defluorination [7]. The target compound provides a structurally matched, fluorine-free comparator that enables researchers to deconvolute the contribution of fluorine to target engagement, selectivity, and pharmacokinetics. In cell-based MMP-9 migration or proliferation assays, the absence of the difluoromethoxyphenyl group is expected to abolish or significantly attenuate PEX domain binding based on the stringent SAR reported in the Dufour et al. study, where compounds lacking this moiety showed no activity [8].

Building Block Procurement for Combinatorial Libraries Targeting 2-Thio-6-Oxopyrimidine SAR Expansion

For medicinal chemistry groups constructing focused libraries around the 2-thio-6-oxo-1,6-dihydropyrimidine scaffold, the target compound represents a unique building block that introduces an N-(2-methoxyethyl)acetamide side chain not present in commercially available analogs such as MMP-9-IN-1, N-methyl-2-((6-oxo-4-propyl-1,6-dihydropyrimidin-2-yl)thio)acetamide, or the parent acid 2-((6-oxo-4-propyl-1,6-dihydropyrimidin-2-yl)thio)acetic acid [9]. Its lower molecular weight (285.36 g/mol), lower heavy atom count (19), and lower complexity score (394) compared to MMP-9-IN-1 suggest simpler synthetic derivatization pathways for library production [10].

Quote Request

Request a Quote for N-(2-methoxyethyl)-2-((6-oxo-4-propyl-1,6-dihydropyrimidin-2-yl)thio)acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.